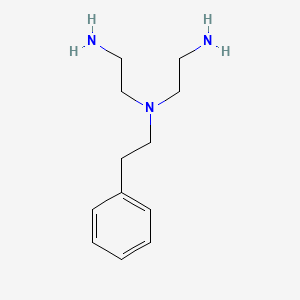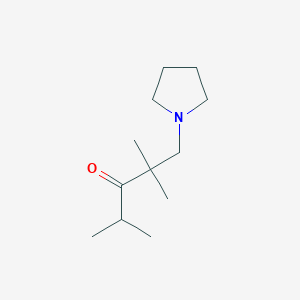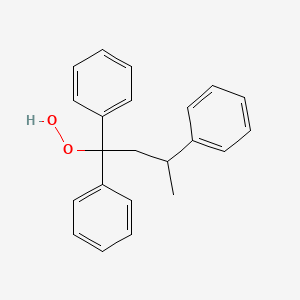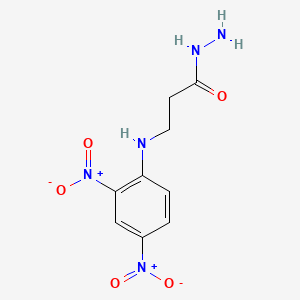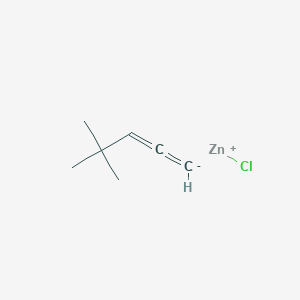
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide is a chemical compound with the molecular formula C7H11ClZn It is a coordination complex where the zinc ion is bonded to a 4,4-dimethylpenta-1,2-dien-1-ide ligand and a chloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide typically involves the reaction of zinc chloride with 4,4-dimethylpenta-1,2-dien-1-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high efficiency. The compound is typically purified through crystallization or distillation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and modified organic ligands.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of zinc and altered organic structures.
Substitution: The chloride ion or the organic ligand can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and modified organic compounds, while substitution reactions can produce new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations.
Biology: The compound can be used in studies involving zinc coordination complexes and their interactions with biological molecules.
Medicine: Research into the potential therapeutic applications of zinc complexes includes exploring their antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide exerts its effects involves the coordination of the zinc ion with the organic ligand and chloride ion. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
Zinc chloride: A simple zinc coordination compound with different reactivity and applications.
Zinc acetate: Another zinc coordination complex used in various chemical and biological applications.
Zinc oxide: A widely used zinc compound with distinct properties and uses.
Uniqueness
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide is unique due to its specific ligand structure and coordination environment. This uniqueness allows it to participate in reactions and applications that other zinc compounds may not be suitable for.
Propiedades
Número CAS |
78389-91-0 |
|---|---|
Fórmula molecular |
C7H11ClZn |
Peso molecular |
196.0 g/mol |
InChI |
InChI=1S/C7H11.ClH.Zn/c1-5-6-7(2,3)4;;/h1,6H,2-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
SIUUFWKPMXBZTG-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C=C=[CH-].Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


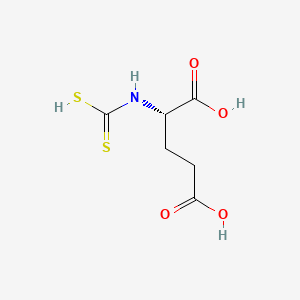

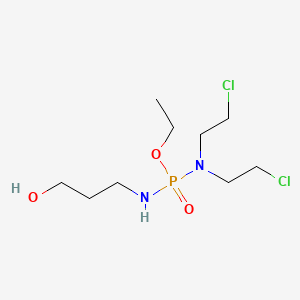


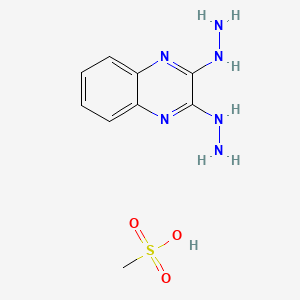
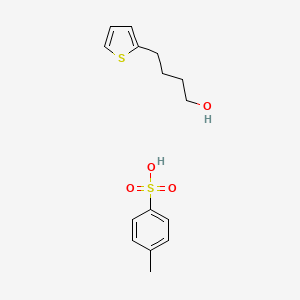
amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)
